molecular formula C17H19BrClNO2 B1407492 Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride CAS No. 1216531-49-5

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride

Cat. No.: B1407492
CAS No.: 1216531-49-5
M. Wt: 384.7 g/mol
InChI Key: VELXJUPWSLVXTE-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is a chemical compound with the molecular formula C17H19BrClNO2. It is a derivative of benzoic acid and contains a bromobenzyl group, making it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

ethyl 4-[[(4-bromophenyl)methylamino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2.ClH/c1-2-21-17(20)15-7-3-13(4-8-15)11-19-12-14-5-9-16(18)10-6-14;/h3-10,19H,2,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXJUPWSLVXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with ethyl 4-formylbenzoate under specific conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives

Scientific Research Applications

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the bromobenzyl group.

    Ethyl 4-{[(4-methylbenzyl)amino]-methyl}benzoate: Contains a methyl group instead of a bromine atom.

    Ethyl 4-{[(4-chlorobenzyl)amino]-methyl}benzoate: Contains a chlorine atom instead of a bromine atom

Uniqueness

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride
Reactant of Route 2
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Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride

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